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N4-Ethyl-2'-deoxycytidine - 70465-61-1

N4-Ethyl-2'-deoxycytidine

Catalog Number: EVT-414667
CAS Number: 70465-61-1
Molecular Formula: C11H17N3O4
Molecular Weight: 255.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N4-Ethyl-2'-deoxycytidine is a synthetic nucleoside analog of 2'-deoxycytidine, a naturally occurring building block of DNA. [] It belongs to the class of modified nucleosides, which are extensively used in scientific research to investigate DNA structure, function, and interactions. [, ] N4-Ethyl-2'-deoxycytidine plays a crucial role in developing novel tools for molecular biology, biochemistry, and biotechnology applications by serving as a building block for synthesizing modified DNA strands. [, ]

2-Aminopurine-2'-deoxyriboside (A*)

Compound Description: 2-Aminopurine-2'-deoxyriboside (A) is a purine nucleoside analog. It is designed to form more stable base pairs with natural thymine (T) than with its corresponding analog, 2'-deoxy-2-thiothymidine (T). This is due to the number of hydrogen bonds formed in each pairing. []

Relevance: A is part of the "Self-Avoiding Molecular Recognition Systems" (SAMRS), alongside N4-Ethyl-2'-deoxycytidine. These systems are designed to selectively bind natural DNA over other SAMRS members. While not directly structurally related, their shared inclusion in the SAMRS system and similar design principles based on hydrogen bonding make A a relevant compound for comparison. []

2'-Deoxy-2-thiothymidine (T*)

Compound Description: 2'-Deoxy-2-thiothymidine (T) is a pyrimidine nucleoside analog designed to preferentially bind to natural adenine (A) over its analog, 2-aminopurine-2'-deoxyriboside (A). This selectivity arises from the number of hydrogen bonds formed in each pairing. []

Relevance: Similar to A, T is grouped with N4-Ethyl-2'-deoxycytidine as part of the SAMRS. Their shared involvement in this system, despite lacking direct structural similarity, makes T* relevant to understanding the principles behind N4-Ethyl-2'-deoxycytidine's design and application. []

2'-Deoxyinosine (G*)

Compound Description: 2'-Deoxyinosine (G*) is a purine nucleoside analog that forms more stable base pairs with natural cytosine (C) than with its analog, N4-ethyl-2'-deoxycytidine. This difference in binding affinity stems from the varying number of hydrogen bonds formed between the pairings. []

Relevance: G* is grouped with N4-Ethyl-2'-deoxycytidine within the SAMRS system. This shared classification, despite not being direct structural analogs, highlights their common design principle of selective binding based on hydrogen bonding interactions. []

N4-Hexadecyl-2′-deoxycytidine

Compound Description: N4-Hexadecyl-2′-deoxycytidine is a lipophilic analog of 2'-deoxycytidine. It is used as part of a prodrug strategy where it is linked via a phosphodiester bond to therapeutic nucleoside analogs. []

Relevance: This compound shares the core structure of 2'-deoxycytidine with N4-Ethyl-2'-deoxycytidine. The key difference lies in the N4 substituent, with N4-Hexadecyl-2′-deoxycytidine having a long alkyl chain to enhance lipophilicity, while N4-Ethyl-2'-deoxycytidine has a shorter ethyl group. This comparison highlights the potential impact of N4 modifications on the compound's properties. []

N4-methyl-2'-deoxycytidine 5'-triphosphate (N4me-dCTP)

Compound Description: N4me-dCTP is a nucleotide analog used to improve PCR amplification of GC-rich DNA regions. It aids in generating the desired amplicon with higher specificity and yield compared to using the canonical dCTP. []

Relevance: N4me-dCTP and N4-Ethyl-2'-deoxycytidine are both modified deoxycytidine nucleotides with substitutions at the N4 position. N4me-dCTP has a methyl group, whereas N4-Ethyl-2'-deoxycytidine has an ethyl group at this position. This structural similarity suggests potential shared applications in nucleic acid chemistry, with modifications at the N4 position potentially influencing their incorporation and base-pairing properties. []

3,N4-Etheno-2'-deoxycytidine (edC or εdC)

Compound Description: 3,N4-Etheno-2'-deoxycytidine (edC or εdC) is a mutagenic DNA adduct formed by the reaction of DNA with metabolites of vinyl chloride or 1,3-bis(2-chloroethyl)nitrosourea. [, , , , , , , , , , , , , , ]

Relevance: While structurally distinct from N4-Ethyl-2'-deoxycytidine, εdC is significant because it highlights the potential for modifications at the N4 position of 2'-deoxycytidine to result in mutagenic compounds. This underscores the importance of understanding the biological impacts of N4-substituted deoxycytidine analogs. [, , , , , , , , , , , , , , ]

1,N6-Etheno-2'-deoxyadenosine (edA or εdA)

Compound Description: 1,N6-Etheno-2'-deoxyadenosine (edA or εdA) is another mutagenic DNA adduct formed through similar pathways as εdC. It is often studied alongside εdC in the context of DNA damage and repair. [, , , ]

Relevance: Although structurally dissimilar to N4-Ethyl-2'-deoxycytidine, εdA's frequent co-occurrence with εdC in research underscores the broader context of DNA adduct formation and the need to assess potential mutagenic risks associated with modified nucleotides. [, , , ]

5-Ethyl-2'-deoxyuridine (EtdUrd)

Compound Description: 5-Ethyl-2'-deoxyuridine (EtdUrd) is a potent inhibitor of herpes simplex virus (HSV) replication but is rapidly metabolized to an inactive form. []

Relevance: Although EtdUrd is a deoxyuridine analog, its structural similarity to 2'-deoxycytidine makes it relevant. This comparison highlights the potential for modifications at the 5-position of pyrimidine nucleosides to generate antiviral activity. []

Relevance: EtdCyd is structurally very similar to N4-Ethyl-2'-deoxycytidine. The key difference lies in the position of the ethyl substitution on the pyrimidine ring: EtdCyd has it at the 5-position, while N4-Ethyl-2'-deoxycytidine has it at the N4 position. Comparing their activity (or lack thereof) against HSV highlights the importance of the position of the substituent for antiviral properties. []

Overview

N4-Ethyl-2'-deoxycytidine is a modified nucleoside that belongs to the family of N4-acylated 2'-deoxycytidines. This compound is notable for its potential applications in molecular biology, particularly in the synthesis of modified DNA. The structure of N4-Ethyl-2'-deoxycytidine features an ethyl group attached to the nitrogen at the fourth position of the cytosine base, which alters its properties compared to the natural nucleoside.

Source and Classification

N4-Ethyl-2'-deoxycytidine is classified as a synthetic nucleoside analog. It is derived from 2'-deoxycytidine, a naturally occurring nucleoside essential for DNA synthesis. The modification at the N4 position enhances its biochemical properties, making it a valuable tool in research and therapeutic applications. It is often synthesized in laboratories specializing in nucleic acid chemistry and is commercially available from various suppliers.

Synthesis Analysis

Methods and Technical Details

The synthesis of N4-Ethyl-2'-deoxycytidine typically involves several key steps:

  1. Protection of Functional Groups: Initially, the hydroxyl groups and amino group of 2'-deoxycytidine are protected to prevent unwanted reactions during the synthesis.
  2. Acylation Reaction: The protected 2'-deoxycytidine is treated with an ethyl acylating agent under controlled conditions. Common solvents include pyridine or acetonitrile, with varying temperatures depending on the specific protocol.
  3. Deprotection: After the acylation step, protective groups are removed to yield N4-Ethyl-2'-deoxycytidine in its active form.

For example, one method described involves using ethyl chloroacetate as the acylating agent, followed by purification through crystallization or chromatography to isolate the desired product with high purity and yield .

Chemical Reactions Analysis

Reactions and Technical Details

N4-Ethyl-2'-deoxycytidine participates in various chemical reactions typical for nucleosides:

  • Base Pairing: It can hybridize with guanine, although the stability of this base pair is lower than that of natural base pairs due to steric hindrance introduced by the ethyl substitution.
  • Enzymatic Incorporation: Studies have shown that N4-Ethyl-2'-deoxycytidine can be incorporated into DNA by various DNA polymerases, albeit with reduced efficiency compared to natural nucleotides .

These reactions are crucial for understanding how modifications can impact nucleic acid behavior in biological systems.

Mechanism of Action

Process and Data

The mechanism by which N4-Ethyl-2'-deoxycytidine functions involves its incorporation into DNA strands during replication or transcription processes. When used as a substrate for DNA polymerases, it can lead to modified DNA sequences that may exhibit altered properties such as increased stability or resistance to nuclease degradation.

Research indicates that while N4-Ethyl-2'-deoxycytidine can successfully pair with guanine, it tends to form less stable complexes compared to natural nucleotides, which may influence its effectiveness in certain applications .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

N4-Ethyl-2'-deoxycytidine exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in common organic solvents like methanol and acetonitrile but has limited solubility in water.
  • Stability: The compound is stable when stored properly at low temperatures (typically between -20°C to -70°C) .
  • Melting Point: The melting point varies based on purity but generally falls within a range typical for similar nucleoside analogs.

These properties make it suitable for laboratory use in oligonucleotide synthesis and other biochemical applications.

Applications

Scientific Uses

N4-Ethyl-2'-deoxycytidine has several important applications in scientific research:

  1. Oligonucleotide Synthesis: It serves as a building block for synthesizing modified oligonucleotides that can be used in various genetic engineering techniques.
  2. Molecular Biology Research: Its unique properties allow researchers to study DNA interactions, stability, and behavior under different conditions.
  3. Therapeutic Development: There is potential for using modified nucleotides like N4-Ethyl-2'-deoxycytidine in developing novel therapeutics targeting specific genetic sequences or pathways .
Synthetic Methodologies and Structural Modifications

Solid-Phase Synthesis of N4-Ethyl-2'-deoxycytidine-Containing Oligonucleotides

N4-Ethyl-2'-deoxycytidine (N4-Et-dC) is incorporated into oligonucleotides via automated solid-phase synthesis using controlled pore glass (CPG) or polystyrene supports. This approach leverages the phosphoramidite method, where the modified nucleoside is pre-attached to the solid support via its 3'-hydroxyl group. The synthesis proceeds in the 3'→5' direction, with each cycle adding a nucleotide to the growing chain. CPG supports with pore sizes of 500–2000 Å are selected based on oligonucleotide length, where larger pores (e.g., 2000 Å) facilitate the synthesis of longer strands by reducing steric hindrance. The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group, which is removed before each coupling step using trichloroacetic acid. This process enables the synthesis of duplexes with defined positions of N4-Et-dC modifications, particularly useful for studying DNA interstrand cross-links and hybridization dynamics [1] [4].

Table 1: Solid Supports for Oligonucleotide Synthesis

Support TypePore Size (Å)Optimal Oligo LengthLoading Capacity
Controlled Pore Glass (CPG)500<40 bases20–30 μmol/g
CPG1000≤100 bases20–30 μmol/g
CPG2000>100 bases20–30 μmol/g
PolystyreneN/AAll lengths≤350 μmol/g

Phosphoramidite Chemistry for Site-Specific Incorporation

Site-specific integration of N4-Et-dC employs phosphoramidite building blocks (e.g., 5'-O-DMT-N4-ethyl-2'-deoxycytidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite). The coupling reaction involves activating the phosphoramidite with tetrazole, facilitating nucleophilic attack by the support-bound oligonucleotide's 5'-hydroxyl group. This forms a phosphite triester linkage, subsequently oxidized to a stable phosphate triester. The coupling efficiency of N4-Et-dC phosphoramidites exceeds 98.5%, as monitored by trityl cation release during DMT removal. High coupling efficiency is critical for synthesizing longer oligonucleotides (>50 bases), where even a 0.5% reduction per cycle drastically impacts overall yield. For instance, a 20-mer oligonucleotide requires ≥98.5% stepwise yield to achieve >75% final product [4] [5].

Table 2: Effect of Coupling Efficiency on Oligonucleotide Yield

Oligonucleotide Length (bases)90% Coupling Efficiency98.5% Coupling Efficiency99.5% Coupling Efficiency
1038.7%87.3%95.6%
2013.5%75.0%90.9%
500.6%47.7%78.2%

Cross-Linking Strategies Using N4-Alkylated Cytidine Derivatives

A key application of N4-Et-dC is generating site-specific interstrand cross-links in DNA duplexes. Using a "convertible nucleoside" approach, an oligonucleotide terminating in O⁴-triazoyl-2'-deoxyuridine is synthesized. The triazole group is displaced by N⁴-(2-aminoethyl)deoxycytidine, forming an N⁴C-ethyl-N⁴C interstrand cross-link. This cross-linked duplex tolerates flanking sequences of 3–4 A/T base pairs, exhibiting cooperative denaturation with sigmoidal melting curves. Remarkably, T4 DNA ligase efficiently ligates these cross-linked duplexes to acceptor DNA, even when the cross-link is positioned two base pairs from the ligation site. This enables the construction of larger DNA substrates for repair studies or structural analysis [1] [4].

Optimization of Alkyl Chain Length for DNA Duplex Stability

The ethyl group in N4-Et-dC optimally balances duplex destabilization and structural integrity. Compared to methyl or larger alkyl chains (e.g., propyl), the ethyl modification reduces melting temperature (Tm) by 5–7°C per modification in GC-rich regions, normalizing hybridization stability across sequences with variable GC content. Duplexes with N4-Et-dC modifications exhibit:

  • Reduced GC Bias: Weaker hydrogen bonding with guanosine diminishes false positives/negatives in hybridization assays.
  • Controlled Destabilization: Ethyl provides sufficient steric bulk to disrupt C:G pairing without causing duplex collapse, unlike bulkier alkyl groups.
  • Sequence-Dependent Effects: Flanking A/T base pairs enhance stability; duplexes with ≥3 flanking A/T pairs show cooperative melting [1] [4].

Table 3: Impact of N4-Alkyl Modifications on Duplex Stability

Alkyl ChainΔTm per Modification (°C)Base Pairing StabilityKey Applications
Methyl3–5Moderate reductionEpigenetic studies
Ethyl5–7Optimal destabilizationHybridization normalization
Propyl8–12Severe destabilizationLimited use

Purification and Characterization of Modified Oligonucleotides

HPLC purification isolates N4-Et-dC-containing oligonucleotides using reversed-phase or ion-exchange columns. The DMT group enhances hydrophobicity, facilitating separation from failure sequences. After purification, enzymatic digestion (e.g., phosphodiesterases) followed by MALDI-TOF mass spectrometry confirms nucleoside composition and verifies ethylation. Intact oligonucleotides are characterized by:

  • Mass Accuracy: ≤0.02% deviation between observed and calculated masses (e.g., 6-mer duplex: m/zcalc 1875.19, m/zobs 1874.85).
  • Thermal Denaturation Profiles: Tm analysis validates destabilization effects.
  • Ligation Compatibility: Electrophoretic mobility shift assays confirm successful ligation by T4 DNA ligase [1] [2] [4].

Table 4: Characterization Techniques for Modified Oligonucleotides

TechniqueParameters AnalyzedValidation Criteria
Reversed-Phase HPLCHydrophobicityResolution of DMT-on vs. DMT-off oligonucleotides
MALDI-TOF MSMolecular mass<±0.05% deviation from theoretical mass
Enzymatic DigestionNucleoside compositionDetection of N4-Et-dC hydrolysis products
Thermal DenaturationMelting temperature (Tm)Sigmoidal curve for cross-linked duplexes

Properties

CAS Number

70465-61-1

Product Name

N4-Ethyl-2'-deoxycytidine

IUPAC Name

4-(ethylamino)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

Molecular Formula

C11H17N3O4

Molecular Weight

255.27 g/mol

InChI

InChI=1S/C11H17N3O4/c1-2-12-9-3-4-14(11(17)13-9)10-5-7(16)8(6-15)18-10/h3-4,7-8,10,15-16H,2,5-6H2,1H3,(H,12,13,17)/t7-,8+,10+/m0/s1

InChI Key

RNLZVUVMQXRIHF-QXFUBDJGSA-N

SMILES

CCNC1=NC(=O)N(C=C1)C2CC(C(O2)CO)O

Canonical SMILES

CCNC1=NC(=O)N(C=C1)C2CC(C(O2)CO)O

Isomeric SMILES

CCNC1=NC(=O)N(C=C1)[C@H]2C[C@@H]([C@H](O2)CO)O

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